Acoforestinine

Analgesic Activity Structure-Activity Relationship Preclinical Pain Models

Acoforestinine (CAS 110011-77-3) is a semi-synthetic C19-norditerpenoid alkaloid exhibiting exceptional potency in preclinical analgesic assays (ED₅₀=0.0591 mg/kg, 59-fold superior to lappaconitine). Its unique C-8 ethoxyl substitution confers distinct sodium channel (Nav) binding kinetics, making it an indispensable analytical standard and lead compound for SAR-driven, non-addictive analgesic development. Available at ≥98% purity with rigorous HPLC/NMR characterization, this reference standard ensures reproducible, high-impact results in ion channel pharmacology and metabolomics studies. Request a quote for bulk quantities and immediate shipping.

Molecular Formula C35H51NO10
Molecular Weight 645.8 g/mol
Cat. No. B1149226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcoforestinine
Molecular FormulaC35H51NO10
Molecular Weight645.8 g/mol
Structural Identifiers
SMILESCCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OCC)OC)OC)O)COC
InChIInChI=1S/C35H51NO10/c1-8-36-17-32(18-40-3)22(37)14-23(42-5)35-21-15-33(39)24(43-6)16-34(45-9-2,26(29(35)36)27(44-7)28(32)35)25(21)30(33)46-31(38)19-10-12-20(41-4)13-11-19/h10-13,21-30,37,39H,8-9,14-18H2,1-7H3
InChIKeyYBCOIJNAMJAFSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acoforestinine (8-O-Ethylyunaconitine) — A C19-Diterpenoid Alkaloid Standard from Aconitum Species


Acoforestinine (CAS: 110011-77-3), also known as 8-O-ethylyunaconitine, is a C19-norditerpenoid alkaloid first isolated and structurally elucidated from Aconitum handelianum [1]. It belongs to the aconitine-type alkaloid family, characterized by a complex hexacyclic core with multiple oxygenated substituents including methoxy, ethoxy, and a 4-methoxybenzoate ester at the C-14 position. As a member of the Aconitum alkaloid class, it shares the well-documented sodium channel-modulating properties of its structural congeners, but exhibits distinct pharmacological parameters that set it apart from both natural parent compounds and other semisynthetic derivatives.

Why Acoforestinine Cannot Be Readily Replaced by In-Class Norditerpenoid Alkaloids


Within the C19-diterpenoid alkaloid series, minor structural modifications at the C-8, C-14, or the N-atom produce profound shifts in pharmacological potency, efficacy, and toxicity profiles. The generic substitution of one Aconitum alkaloid for another—without precise quantitative validation—risks significant experimental variability and irreproducible results. As demonstrated in systematic structure-activity relationship (SAR) studies, the presence of an ethoxyl group at C-8 (as in acoforestinine) versus an acetoxyl group, combined with the aromatic ester at C-14 and the saturation state of ring D, critically dictates analgesic potency and sodium channel affinity [1]. Consequently, acoforestinine occupies a specific quantitative niche: it is a highly potent, semi-synthetic derivative that dramatically outperforms natural reference alkaloids like lappaconitine in preclinical analgesic assays, yet its activity must be balanced against the known cardiovascular and neurotoxic liabilities inherent to this chemical class.

Quantitative Differentiation of Acoforestinine from Structural Analogs and Reference Alkaloids


Analgesic Potency: Direct Head-to-Head ED50 Comparison Against Lappaconitine and Crassicauline A

In a standardized mouse acetic acid-induced abdominal constriction assay (writhing test), acoforestinine (8-O-ethylyunaconitine) demonstrates significantly greater analgesic potency than the reference drug lappaconitine. When administered subcutaneously, acoforestinine exhibits an ED50 of 0.0591 mg/kg. This is approximately 59-fold more potent than lappaconitine (ED50 = 3.50 mg/kg) in the same model [1]. It also displays comparable potency to crassicauline A (ED50 = 0.0480 mg/kg), placing it among the most active semisynthetic C19-diterpenoid alkaloids tested.

Analgesic Activity Structure-Activity Relationship Preclinical Pain Models

Structural Differentiation: C-8 Ethoxylation as a Key Potency Determinant

Acoforestinine is distinguished from its parent compound, yunaconitine, by the substitution of an ethoxyl group (-OCH2CH3) at the C-8 position instead of an acetoxyl group (-OCOCH3). SAR analysis reveals that this C-8 modification is critical for enhancing analgesic activity within the C19-diterpenoid series. Specifically, the study notes that a tertiary amine in ring A, an acetoxyl or an ethoxyl group at C-8, and an aromatic ester at C-14 are necessary structural features for potent analgesia [1]. The ethoxyl variant (acoforestinine) achieves an ED50 of 0.0591 mg/kg, whereas the natural parent yunaconitine and other analogs lacking this specific substitution exhibit different (often lower) activity profiles.

Medicinal Chemistry Structure-Activity Relationship Alkaloid Derivatization

Isolation Source and Botanical Occurrence: Comparative Phytochemical Distribution

Acoforestinine has been reliably isolated and identified from multiple Aconitum species, including A. handelianum [1] and A. episcopale Levl. [2], as well as being reported in A. forrestii Stapf and A. japonicum. This distribution across several species contrasts with some other C19-diterpenoid alkaloids that are restricted to a single botanical source. The compound was isolated for the first time from A. handelianum alongside seven other alkaloids (acoforine, 14-O-acetylsachaconitine, vilmorrianine C, vilmorrianine D, talatizamine, chasmanine, and yunaconitine) [1].

Phytochemistry Natural Product Isolation Plant Metabolomics

Recommended Application Scenarios for Acoforestinine Based on Quantitative Evidence


Preclinical Analgesic Lead Optimization and SAR Studies

Given its high potency (ED50 = 0.0591 mg/kg) and defined structural modification at C-8, acoforestinine serves as an ideal lead compound or analytical standard in structure-activity relationship (SAR) studies aimed at developing non-addictive analgesics derived from the Aconitum alkaloid scaffold. Its 59-fold superiority over lappaconitine provides a clear quantitative benchmark for evaluating novel semisynthetic derivatives in mouse pain models [1].

Standard Reference Material for Alkaloid Profiling and Quality Control

As a well-characterized C19-norditerpenoid alkaloid with established isolation protocols from multiple Aconitum species (A. handelianum, A. episcopale), acoforestinine is suitable for use as a reference standard in HPLC, LC-MS, or GC-MS metabolomics studies. Its presence across different Aconitum species makes it a valuable chemotaxonomic marker and a reliable compound for verifying extraction and purification methods [1].

Investigative Toxicology and Ion Channel Pharmacology

The potent analgesic activity of acoforestinine is intrinsically linked to its interaction with voltage-gated sodium channels (Nav), a hallmark of Aconitum alkaloids. Its use in in vitro and ex vivo models (e.g., isolated atria, neuronal cultures) allows researchers to dissect the relationship between specific structural features (C-8 ethoxyl group) and channel modulation kinetics. Such studies are critical for understanding the narrow therapeutic index of this compound class and for designing analogs with reduced cardiotoxicity and neurotoxicity [1].

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